molecular formula C10H11ClF3NO3 B8181964 (R)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride

(R)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride

Cat. No.: B8181964
M. Wt: 285.65 g/mol
InChI Key: UKEYJTIMPIHCFW-DDWIOCJRSA-N
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Description

(R)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride is a chemical compound with a trifluoromethoxy group attached to a phenyl ring, which is further connected to an amino group and a propanoic acid moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with (R)-3-aminopropanoic acid and 4-(trifluoromethoxy)benzene.

  • Reaction Steps: The amino group on the propanoic acid is first protected using a suitable protecting group. The protected amino acid is then coupled with 4-(trifluoromethoxy)benzene through a nucleophilic substitution reaction.

  • Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods:

  • Batch Production: The compound is synthesized in batches using reactors designed for chemical synthesis. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity.

  • Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Nucleophiles such as hydroxide (OH-) or alkoxide (RO-) are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand the role of trifluoromethoxy groups in biological systems.

  • Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.

  • Industry: It is used in the production of materials with specific properties, such as enhanced chemical resistance and stability.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways. The trifluoromethoxy group enhances the compound's ability to bind to specific receptors or enzymes, leading to biological or chemical activity. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

  • 3-Amino-4-(trifluoromethyl)benzoic acid: Similar structure but with a different functional group.

  • 4-Amino-3-(trifluoromethoxy)phenyl thiocyanate: Similar trifluoromethoxy group but different core structure.

Uniqueness:

  • The presence of the trifluoromethoxy group in the para position of the phenyl ring provides unique chemical and physical properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it valuable in various applications.

Properties

IUPAC Name

(3R)-3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3.ClH/c11-10(12,13)17-7-3-1-6(2-4-7)8(14)5-9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEYJTIMPIHCFW-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)N)OC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CC(=O)O)N)OC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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